molecular formula C8H12O3 B2879689 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid CAS No. 2225144-29-4

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B2879689
CAS No.: 2225144-29-4
M. Wt: 156.181
InChI Key: NAPPZOKMDYHLLM-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclopentene ring substituted with a methoxymethyl group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPZOKMDYHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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